molecular formula C14H15FN2O3S2 B12206763 (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B12206763
M. Wt: 342.4 g/mol
InChI Key: SVQSNYGTNLQSJG-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound characterized by its unique thiazole ring structure and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and solvent choice. Continuous monitoring and quality control are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel reaction mechanisms and pathways. The compound can undergo various transformations:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May convert the thiazole ring into dihydrothiazole derivatives.
  • Substitution Reactions : Both electrophilic and nucleophilic substitutions can occur on the fluorophenyl group.

Biology

The biological applications of this compound are notable. Research indicates its potential as an enzyme inhibitor and receptor modulator. The presence of the fluorophenyl group enhances binding affinity towards biological targets, making it a candidate for further studies in pharmacology.

Case Studies

  • Enzyme Inhibition : Investigations have shown that derivatives of this compound can inhibit specific enzymes relevant in cancer metabolism.
  • Receptor Modulation : Studies indicate potential interactions with androgen receptors, suggesting its role in modulating hormonal activities.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic properties:

  • Antiproliferative Activity : Preliminary studies demonstrate effectiveness against various cancer cell lines.
  • Mechanism of Action : The compound's interaction with molecular targets is facilitated by its structural features, which stabilize its conformation for better binding.

Industry

Industrially, this compound is utilized in synthesizing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the development of new materials that can be employed in electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor function. The thiazole ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is unique due to its combination of a thiazole ring with a fluorophenyl group and a propionamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Formula : C15H17FN2O3S2
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 850229-75-3

This compound features a thieno-thiazole core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various thiazole derivatives, including the compound .

Synthesis and Testing

The synthesis of this compound was achieved through acylation methods similar to those used for other thiazole derivatives. The synthesized compounds were tested against a range of bacterial pathogens.

Results

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances antibacterial potency. For instance, compounds with a 4-fluorophenyl substituent generally demonstrated improved activity compared to their non-fluorinated counterparts.
  • Core Structure : The thieno-thiazole framework is crucial for the observed biological activities. Modifications to this core can lead to significant changes in efficacy .

Case Studies

  • Study on Thiazole Derivatives :
    A study synthesized multiple thiazole compounds and evaluated their antibacterial properties. Among them, those with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • Comparative Analysis :
    In another investigation, various thiazole derivatives were compared based on their MIC values against standard bacterial strains. The compound in focus was noted for its competitive performance within the group .

Properties

Molecular Formula

C14H15FN2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15FN2O3S2/c1-2-13(18)16-14-17(10-5-3-9(15)4-6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

SVQSNYGTNLQSJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F

Origin of Product

United States

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